molecular formula C19H20BrNO4 B2363716 Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate CAS No. 338750-65-5

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate

Cat. No.: B2363716
CAS No.: 338750-65-5
M. Wt: 406.276
InChI Key: NUVHKLTUPBVATC-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a bromo-substituted aromatic ring, a methoxy group, and an imino group attached to a phenoxyacetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Imination: The formation of an imino group by reacting with a suitable amine.

    Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitro group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of phenoxyacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromo-2-methoxyphenoxy)acetate
  • Ethyl 2-(4-methylphenoxy)acetate
  • Ethyl 2-(4-bromo-2-methoxy-6-methylphenoxy)acetate

Uniqueness

Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate is unique due to the presence of both a bromo and an imino group, which can significantly influence its reactivity and interactions compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4/c1-4-24-18(22)12-25-19-14(9-15(20)10-17(19)23-3)11-21-16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVHKLTUPBVATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.